molecular formula C11H12O4 B14234088 (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid CAS No. 566934-90-5

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid

Katalognummer: B14234088
CAS-Nummer: 566934-90-5
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: AWRXHWTXLRTSEO-BFHBGLAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclization of a suitable diol with a phenyl-substituted aldehyde under acidic conditions to form the dioxane ring. The carboxylic acid group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-1,3-dioxane-4-carboxylic acid: Lacks the (4R) stereochemistry.

    1,3-Dioxane-4-carboxylic acid: Lacks the phenyl group.

    2-Phenyl-1,3-dioxane: Lacks the carboxylic acid group.

Uniqueness

(4R)-2-Phenyl-1,3-dioxane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group

Eigenschaften

CAS-Nummer

566934-90-5

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

(4R)-2-phenyl-1,3-dioxane-4-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-10(13)9-6-7-14-11(15-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-,11?/m1/s1

InChI-Schlüssel

AWRXHWTXLRTSEO-BFHBGLAWSA-N

Isomerische SMILES

C1COC(O[C@H]1C(=O)O)C2=CC=CC=C2

Kanonische SMILES

C1COC(OC1C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.